molecular formula C18H16ClF3N2O4S B251528 N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

Cat. No. B251528
M. Wt: 448.8 g/mol
InChI Key: CPSHHICPRUBBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide, also known as CTB, is a compound that has gained significant attention in scientific research. This compound is a potent inhibitor of a specific protein known as tropomyosin receptor kinase B (TrkB), which plays a crucial role in the development and function of the nervous system. CTB has been shown to have potential therapeutic applications in various neurological disorders, including depression, anxiety, and neurodegenerative diseases.

Mechanism of Action

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide exerts its pharmacological effects by inhibiting the activity of TrkB, a receptor protein that binds to BDNF. TrkB activation leads to the activation of various signaling pathways that promote the growth and survival of neurons. Inhibition of TrkB by N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide leads to a decrease in the downstream signaling pathways, which ultimately results in the therapeutic effects of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide.
Biochemical and Physiological Effects:
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to increase the levels of BDNF in the brain, which leads to the growth and survival of neurons. N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has also been shown to improve synaptic plasticity, which is the ability of neurons to adapt and change in response to environmental stimuli. Additionally, N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide is its high specificity for TrkB, which makes it an ideal tool for studying the role of TrkB in various neurological disorders. However, one of the limitations of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide. One potential direction is the development of more potent and selective TrkB inhibitors that can be used in clinical settings. Another direction is the investigation of the potential therapeutic effects of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the mechanisms underlying the anti-inflammatory effects of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide warrant further investigation.

Synthesis Methods

The synthesis of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with carbon disulfide to form the corresponding isothiocyanate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to form the final product, N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide.

Scientific Research Applications

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been extensively studied in preclinical models of various neurological disorders. In depression and anxiety, N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C18H16ClF3N2O4S

Molecular Weight

448.8 g/mol

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H16ClF3N2O4S/c1-26-13-6-9(7-14(27-2)15(13)28-3)16(25)24-17(29)23-12-8-10(18(20,21)22)4-5-11(12)19/h4-8H,1-3H3,(H2,23,24,25,29)

InChI Key

CPSHHICPRUBBDB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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